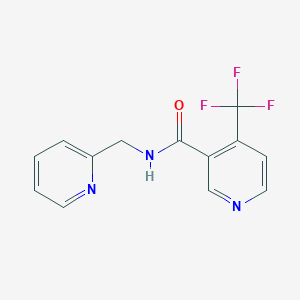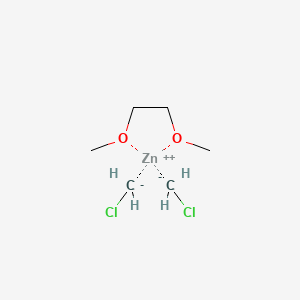
zinc;chloromethane;1,2-dimethoxyethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “zinc;chloromethane;1,2-dimethoxyethane” is a coordination complex that involves zinc, chloromethane, and 1,2-dimethoxyethane. Zinc is a transition metal known for its catalytic properties, while chloromethane is a simple alkyl halide.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of zinc;chloromethane;1,2-dimethoxyethane typically involves the reaction of zinc with chloromethane in the presence of 1,2-dimethoxyethane as a solvent. The reaction is usually carried out under an inert atmosphere to prevent oxidation of zinc. The reaction conditions often include moderate temperatures and the use of a catalyst to facilitate the formation of the coordination complex.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors, precise control of reaction conditions, and purification steps to ensure the quality of the final product. The use of automated systems and continuous monitoring would be essential to maintain consistency and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
The compound “zinc;chloromethane;1,2-dimethoxyethane” can undergo various types of chemical reactions, including:
Substitution Reactions: Chloromethane can participate in nucleophilic substitution reactions.
Coordination Reactions: Zinc can form coordination complexes with other ligands.
Redox Reactions: Zinc can undergo oxidation-reduction reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used under basic conditions.
Coordination Complex Formation: Ligands such as ammonia or phosphines can be used to form new coordination complexes with zinc.
Redox Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products Formed
Substitution Reactions: Products may include methanol and zinc chloride.
Coordination Reactions: Various zinc-ligand complexes can be formed.
Redox Reactions: Products may include zinc oxide or reduced organic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a reagent in organic synthesis, particularly in reactions requiring a stable zinc complex. It is also used in the study of coordination chemistry and catalysis.
Biology
In biological research, zinc complexes are studied for their potential roles in enzyme function and as models for zinc-containing biomolecules.
Medicine
Zinc complexes, including those with chloromethane and 1,2-dimethoxyethane, are explored for their potential therapeutic applications, such as antimicrobial agents or enzyme inhibitors.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. It is also employed in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of “zinc;chloromethane;1,2-dimethoxyethane” involves the coordination of zinc with chloromethane and 1,2-dimethoxyethane. Zinc acts as a central metal ion, coordinating with the ligands to form a stable complex. This coordination can influence the reactivity of the ligands and facilitate various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the ligands.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zinc;dimethyl ether;chloromethane: Similar coordination complex with dimethyl ether instead of 1,2-dimethoxyethane.
Zinc;chloromethane;tetrahydrofuran: Another coordination complex with tetrahydrofuran as the solvent.
Uniqueness
The uniqueness of “zinc;chloromethane;1,2-dimethoxyethane” lies in the use of 1,2-dimethoxyethane, which provides specific solvation and coordination properties. This can influence the stability and reactivity of the complex, making it suitable for particular applications in synthesis and catalysis.
Eigenschaften
Molekularformel |
C6H14Cl2O2Zn |
|---|---|
Molekulargewicht |
254.5 g/mol |
IUPAC-Name |
zinc;chloromethane;1,2-dimethoxyethane |
InChI |
InChI=1S/C4H10O2.2CH2Cl.Zn/c1-5-3-4-6-2;2*1-2;/h3-4H2,1-2H3;2*1H2;/q;2*-1;+2 |
InChI-Schlüssel |
FZPGGNLOJIEEBX-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOC.[CH2-]Cl.[CH2-]Cl.[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({[Dimethyl(phenyl)silyl]methoxy}methyl)-6-phenylpyridine](/img/structure/B14284033.png)
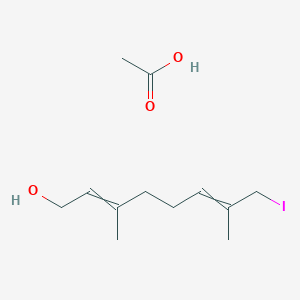
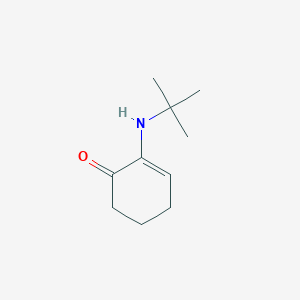
![1-[4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-2-chloroethan-1-one](/img/structure/B14284050.png)


![(2E)-2-[(2-Amino-5-methylphenyl)imino]propanoic acid](/img/structure/B14284065.png)
![3-Chloro-4-[2-(4-hydroxyphenyl)ethyl]phenol](/img/structure/B14284073.png)
![Dimethyl [2-(cyclopent-1-en-1-yl)-2-oxoethyl]phosphonate](/img/structure/B14284077.png)
![[1-Hydroxy-3-[methyl(2-phenoxyethyl)amino]propylidene-1, monohydrate)](/img/structure/B14284080.png)
![2,5-Bis[(trifluoroethenyl)oxy]hexane](/img/structure/B14284082.png)
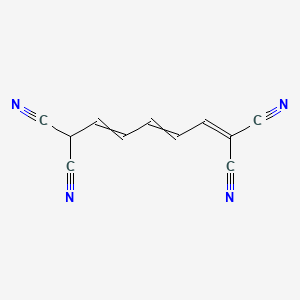
![4-[4-(4-Aminophenoxy)benzoyl]benzene-1,2-dicarboxylic acid](/img/structure/B14284103.png)
